3-(2-(Diethylamino)ethyl)-8-propionyl-3,8-diazabicyclo(3.2.1)octane
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Overview
Description
3-(2-(Diethylamino)ethyl)-8-propionyl-3,8-diazabicyclo(3.2.1)octane is a nitrogen-containing heterocyclic compound. This compound is part of the 2-azabicyclo[3.2.1]octane family, which has gained significant interest due to its synthetic and pharmacological potential . The unique structure of this compound makes it a valuable scaffold in drug discovery and other scientific research applications .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-(2-(Diethylamino)ethyl)-8-propionyl-3,8-diazabicyclo(3.2.1)octane involves several steps. One common method is the enantioselective construction of the 8-azabicyclo[3.2.1]octane scaffold . This process often starts with an acyclic starting material that contains all the required stereochemical information to allow the stereocontrolled formation of the bicyclic scaffold . The reaction conditions typically involve the use of catalysts and specific reagents to achieve the desired stereochemistry .
Industrial Production Methods: Industrial production methods for this compound may involve flow chemistry techniques and the use of biomass-derived compounds . These methods aim to optimize the yield and purity of the final product while minimizing the environmental impact .
Chemical Reactions Analysis
Types of Reactions: 3-(2-(Diethylamino)ethyl)-8-propionyl-3,8-diazabicyclo(3.2.1)octane undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions .
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride . The reaction conditions often involve specific temperatures, solvents, and catalysts to achieve the desired transformation .
Major Products Formed: The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield ketones or carboxylic acids, while reduction reactions may produce alcohols or amines .
Scientific Research Applications
3-(2-(Diethylamino)ethyl)-8-propionyl-3,8-diazabicyclo(3.2.1)octane has a wide range of scientific research applications. In chemistry, it serves as a key synthetic intermediate in the total synthesis of several target molecules . In biology and medicine, this compound is studied for its potential bioactive properties and its role in drug discovery . Additionally, it has applications in the pharmaceutical industry for the development of new therapeutic agents .
Mechanism of Action
The mechanism of action of 3-(2-(Diethylamino)ethyl)-8-propionyl-3,8-diazabicyclo(3.2.1)octane involves its interaction with specific molecular targets and pathways . The compound may act on neurotransmitter receptors or enzymes, leading to various biological effects . The exact mechanism depends on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds: Similar compounds to 3-(2-(Diethylamino)ethyl)-8-propionyl-3,8-diazabicyclo(3.2.1)octane include other members of the 2-azabicyclo[3.2.1]octane family, such as tropane alkaloids . These compounds share a similar bicyclic structure and exhibit comparable biological activities .
Uniqueness: Its ability to undergo various chemical transformations and its bioactive potential make it a valuable compound in scientific research .
Properties
CAS No. |
6516-32-1 |
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Molecular Formula |
C15H29N3O |
Molecular Weight |
267.41 g/mol |
IUPAC Name |
1-[3-[2-(diethylamino)ethyl]-3,8-diazabicyclo[3.2.1]octan-8-yl]propan-1-one |
InChI |
InChI=1S/C15H29N3O/c1-4-15(19)18-13-7-8-14(18)12-17(11-13)10-9-16(5-2)6-3/h13-14H,4-12H2,1-3H3 |
InChI Key |
ZUCYWASRHXWLPN-UHFFFAOYSA-N |
Canonical SMILES |
CCC(=O)N1C2CCC1CN(C2)CCN(CC)CC |
Origin of Product |
United States |
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